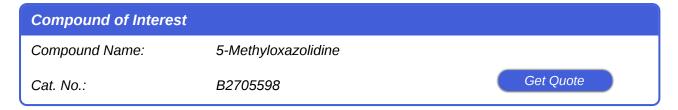


# An In-Depth Technical Guide to 5-Methyloxazolidine: Molecular Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core molecular structure and stereochemistry of **5-methyloxazolidine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with representative data and methodologies for closely related structures.

### **Molecular Structure**

**5-Methyloxazolidine** is a five-membered heterocyclic organic compound containing both nitrogen and oxygen atoms in the ring. Its fundamental properties are summarized in the table below. The structure consists of an oxazolidine ring with a methyl group substituted at the 5th position.

Table 1: General Properties of 5-Methyloxazolidine



Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO	PubChem
Molecular Weight	87.12 g/mol	PubChem
IUPAC Name	5-methyl-1,3-oxazolidine	PubChem
SMILES	CC1CNCO1	PubChem
InChI Key	HBVZPVWFLGXUAU- UHFFFAOYSA-N	PubChem

While specific experimentally determined bond lengths and angles for **5-methyloxazolidine** are not readily available in the surveyed literature, computational models can provide estimations of these parameters. For researchers requiring precise structural data, it is recommended to perform quantum chemical calculations at an appropriate level of theory.

## Stereochemistry

The presence of a chiral center at the C5 position of the oxazolidine ring gives rise to two stereoisomers: (R)-**5-methyloxazolidine** and (S)-**5-methyloxazolidine**. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit equal but opposite optical rotation.



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Figure 1: Enantiomers of 5-methyloxazolidine.

The stereochemical configuration of the starting material, typically a chiral amino alcohol, will determine the stereochemistry of the resulting **5-methyloxazolidine**. For instance, the synthesis from (S)-alaninol will yield (S)-**5-methyloxazolidine**.



## **Representative Spectroscopic Data**

Specific <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **5-methyloxazolidine** is not widely reported. However, based on the known chemical shifts of similar oxazolidine structures, a representative set of expected chemical shifts is provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Representative <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for a **5-Methyloxazolidine** Scaffold

¹H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
H-2	~4.5 - 4.0	s (or ABq)	O-CH <sub>2</sub> -N
H-4	~3.5 - 2.5	m	CH <sub>2</sub> -N
H-5	~4.0 - 3.5	m	O-CH-CH₃
CH₃-5	~1.2 - 1.0	d	CH-CH₃
NH	variable	br s	NH
<sup>13</sup> C NMR	Chemical Shift (ppm)	Assignment	
C-2	~85 - 80	O-CH <sub>2</sub> -N	_
C-4	~60 - 50	CH <sub>2</sub> -N	
C-5	~75 - 70	O-CH-CH₃	_
CH₃-5	~20 - 15	CH-CH₃	

Note: This is a generalized representation. Actual spectra should be acquired for confirmation.

## **Experimental Protocols**

A common and effective method for the synthesis of 5-substituted oxazolidines is the condensation of a  $\beta$ -amino alcohol with an aldehyde, typically formaldehyde or its equivalent. The following is a representative protocol for the synthesis of (S)-**5-methyloxazolidine** from (S)-alaninol.

#### 4.1. Synthesis of (S)-5-methyloxazolidine



This procedure is based on general methods for oxazolidine formation.

#### Materials:

- (S)-alaninol
- Aqueous formaldehyde (37 wt. %)
- Potassium carbonate (K2CO3), anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Round-bottom flask
- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a solution of (S)-alaninol (1.0 eq) in dichloromethane in a round-bottom flask, add an equimolar amount of aqueous formaldehyde (1.0 eq).
- Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
- Stir the mixture vigorously at room temperature for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the potassium carbonate.
- Wash the filtrate with water in a separatory funnel to remove any remaining formaldehyde and other water-soluble impurities.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.



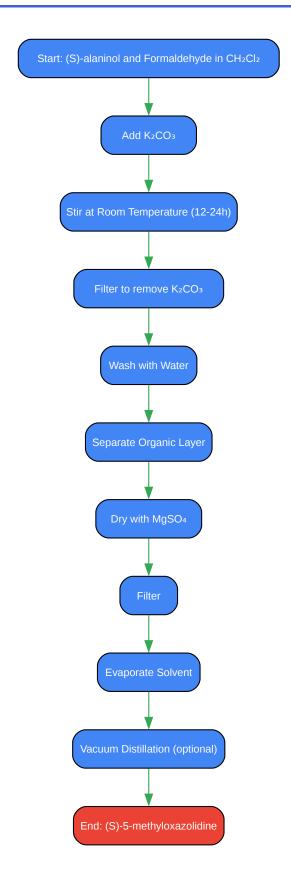




• Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

• The product can be further purified by vacuum distillation if necessary.





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**Figure 2:** General workflow for the synthesis of **5-methyloxazolidine**.



## **Biological Signaling Pathways**

Currently, there is no significant information in the public domain linking **5-methyloxazolidine** to specific biological signaling pathways. Its structural similarity to certain bioactive molecules suggests potential for biological activity, but this remains an area for future research.

### Conclusion

**5-Methyloxazolidine** is a simple chiral heterocycle with potential applications in chemical synthesis and drug discovery. While specific experimental data on its molecular structure and properties are limited, this guide provides a foundational understanding based on established chemical principles and representative data. The synthetic protocol outlined offers a reliable method for its preparation, enabling further investigation into its chemical and biological characteristics. For detailed structural and conformational analysis, computational methods are recommended in the absence of experimental data.

 To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Methyloxazolidine: Molecular Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2705598#5-methyloxazolidine-molecular-structure-and-stereochemistry]

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